3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide
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Overview
Description
3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide is a complex organic compound with a unique structure that includes a bicyclic octane ring system, a thiophene ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The thiophene ring is introduced through a Friedel-Crafts alkylation reaction, and the benzamide group is attached via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scalable and compliant with regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions
3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide group can yield the corresponding amine.
Scientific Research Applications
3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide involves its interaction with specific molecular targets, such as the κ-opioid receptor . This interaction can modulate various signaling pathways, leading to its observed biological effects. The compound acts as a selective antagonist at the κ-opioid receptor, which can influence pain perception and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness
3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide is unique due to its specific combination of structural features, including the thiophene ring and the benzamide group. This unique structure contributes to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O2S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide |
InChI |
InChI=1S/C20H24N2O2S/c1-13-5-8-19(25-13)12-22-15-6-7-16(22)11-18(10-15)24-17-4-2-3-14(9-17)20(21)23/h2-5,8-9,15-16,18H,6-7,10-12H2,1H3,(H2,21,23)/t15-,16+,18? |
InChI Key |
RLHOWHVHHMGIKE-BYICEURKSA-N |
Isomeric SMILES |
CC1=CC=C(S1)CN2[C@@H]3CC[C@H]2CC(C3)OC4=CC=CC(=C4)C(=O)N |
Canonical SMILES |
CC1=CC=C(S1)CN2C3CCC2CC(C3)OC4=CC=CC(=C4)C(=O)N |
Origin of Product |
United States |
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